Tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate is a chemical compound with the molecular formula C13H21N3O2S. It is a derivative of thiazole and cyclopentane, featuring a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate typically involves the reaction of 2-aminothiazole with cyclopentanone, followed by the introduction of a tert-butyl carbamate group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The process may involve multiple steps, including condensation, cyclization, and protection of the amine group .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the thiazole ring .
Scientific Research Applications
Tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate: Another carbamate derivative with a different bicyclic structure.
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: A similar compound with a different bicyclic framework.
Uniqueness
Tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate is unique due to its combination of a thiazole ring and a cyclopentane moiety, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H21N3O2S |
---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopentyl]carbamate |
InChI |
InChI=1S/C13H21N3O2S/c1-12(2,3)18-11(17)16-13(6-4-5-7-13)9-8-19-10(14)15-9/h8H,4-7H2,1-3H3,(H2,14,15)(H,16,17) |
InChI Key |
OPDSDXMSXPRNQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.